6-(Aminomethyl)picolinamide

Physicochemical profiling Lipophilicity ADME prediction

6-(Aminomethyl)picolinamide (CAS 94413-68-0), systematically named 6-(aminomethyl)pyridine-2-carboxamide, is a C7H9N3O heterocyclic building block (MW 151.17 g/mol) belonging to the pyridine carboxamide family. The molecule carries a primary aminomethyl (-CH2NH2) group at the pyridine 6-position and a carboxamide at the 2-position, yielding a computed LogP of 1.04, a polar surface area of 82.0 Ų, and a hydrogen bond donor/acceptor count of 2/3.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B11764868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)picolinamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)N)CN
InChIInChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11)
InChIKeyWGZUCRJSVUCYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Aminomethyl)picolinamide: Physicochemical and Structural Baseline for Procurement Selection


6-(Aminomethyl)picolinamide (CAS 94413-68-0), systematically named 6-(aminomethyl)pyridine-2-carboxamide, is a C7H9N3O heterocyclic building block (MW 151.17 g/mol) belonging to the pyridine carboxamide family . The molecule carries a primary aminomethyl (-CH2NH2) group at the pyridine 6-position and a carboxamide at the 2-position, yielding a computed LogP of 1.04, a polar surface area of 82.0 Ų, and a hydrogen bond donor/acceptor count of 2/3 . These properties place it as a moderately lipophilic, hydrogen-bond-capable scaffold used as a synthetic intermediate and ligand in medicinal chemistry and coordination chemistry programs .

Why 6-(Aminomethyl)picolinamide Cannot Be Replaced by Generic Picolinamide Analogs


Although multiple picolinamide regioisomers and amino-substituted pyridine carboxamides share the same empirical formula, their substitution pattern governs lipophilicity, metal coordination geometry, and biological target engagement in ways that make simple interchange unreliable . The 6-aminomethyl regioisomer exhibits a computed LogP of +1.04, whereas the 4-aminomethyl isomer displays an XlogP of −1.1, a >2 log unit difference that directly impacts membrane permeability and pharmacokinetic partitioning . In Pd(II)-mediated nucleotide recognition, the 6-aminomethyl-2-carboxamide arrangement provides a specific N,N-bidentate coordination mode distinct from the 2,6-dicarboxamide series, leading to measurable differences in nucleoside 5′-monophosphate discrimination [1]. These quantitative physicochemical divergences mean that procurement specifications based solely on the picolinamide core are insufficient for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 6-(Aminomethyl)picolinamide Against Closest Analogs


Lipophilicity Differentiation: 6-Aminomethyl vs. 4-Aminomethyl Picolinamide LogP Gap Exceeds 2 Units

The 6-(aminomethyl)picolinamide regioisomer (6-AMPA) shows a computed LogP of +1.04 (ChemSrc), whereas the 4-(aminomethyl)pyridine-2-carboxamide (4-AMPA) regioisomer yields an XlogP of −1.1 (Chem960) . This represents a >2.1 log unit difference in predicted octanol-water partition coefficient, placing the 6-isomer in a distinctly more membrane-permeable physicochemical space . Both compounds have identical molecular formula (C7H9N3O), PSA (82 Ų), HBD (2) and HBA (3), isolating the substitution position as the sole driver of the lipophilicity divergence .

Physicochemical profiling Lipophilicity ADME prediction

Pd(II) Chelation and Nucleotide Discrimination: 6-Aminomethylpyridine-2-carboxamide as a Metal-Ion-Mediated Recognition Scaffold

In a direct comparative study of six 2,6-disubstituted pyridine ligands, Golubev et al. (2014) demonstrated that the PdCl⁺ complex of 6-aminomethylpyridine-2-carboxamide engages nucleoside 5′-monophosphates (NMPs) with binding site assignments and complex mole fractions determined by ¹H NMR at pH 7.2 [1]. The 6-aminomethyl-2-carboxamide ligand forms mono- or dinuclear Pd²⁺ complexes with NMPs and shows moderate discrimination between different nucleobases, a profile distinct from the pyridine-2,6-dicarboxamide series (which preferentially binds uridine over cytidine) and its N²,N⁶-dimethyl/N²,N⁶-diisopropyl derivatives [1]. The aminomethyl arm provides a primary amine coordination site not present in the dicarboxamide or 6-carbamoylpyridine-2-carboxylic acid comparators [1].

Bioinorganic chemistry Nucleotide recognition Metal chelation

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Comparison Against 6-Aminopicolinamide

6-(Aminomethyl)picolinamide differs from the closely related 6-aminopicolinamide (CAS 13538-41-5) by the insertion of a methylene spacer between the pyridine ring and the primary amine, increasing the number of rotatable bonds from 1 to 2 while adding one heavy atom [1]. This structural modification results in a calculated LogP increase from approximately 1.04 (6-aminomethyl) to 1.04 (6-amino; not significantly different), but confers greater conformational flexibility and a different amine pKa owing to the benzylic vs. directly-attached amine environment [1]. The 6-aminopicolinamide (MW 137.14) lacks the methylene linker, which alters the geometry of metal coordination and hydrogen bonding relative to the 6-aminomethyl analog (MW 151.17) [1].

Medicinal chemistry Fragment-based drug design Ligand efficiency

Class-Level Evidence: Picolinamide Chemotype as a Sec14p-Targeted Antifungal Scaffold

Pries et al. (2018) identified the picolinamide chemotype as a Sec14p-targeted antifungal scaffold through chemogenomic profiling and biochemical assays with purified protein [1]. The benzamide comparator compound 3 showed an IC₅₀ of 6.6 μM against Sec14p, with the nitrogen of the picolinamide moiety determined not to be essential for target engagement [1]. Determination of the X-ray co-crystal structure of a Sec14p-picolinamide complex (PDB 6F0E, 2.6 Å resolution) confirmed binding in the lipid-binding pocket and rationalized the structure-activity relationships observed across the series [1][2]. While 6-(aminomethyl)picolinamide itself was not the specific compound crystallized, the 6-substituted picolinamide architecture is directly represented in the SAR exploration [1].

Antifungal drug discovery Sec14p lipid-transfer protein Chemogenomics

Class-Level Evidence: Picolinamide Antibacterials with Selective Activity Against Clostridioides difficile

Janardhanan et al. (2021) described a class of picolinamide antibacterials with potent and selective activity against C. difficile [1]. Starting from isonicotinamide 4, a compound equally active against MRSA and C. difficile, introduction of the picolinamide core as exemplified by analogue 87 resulted in exquisite potency and selectivity against C. difficile [1]. The SAR investigation of 108 analogues established that the picolinamide core, as opposed to the isonicotinamide scaffold, drives C. difficile selectivity [1]. The XTT IC₅₀ values for selected picolinamide analogues against HeLa cells range from 37.0 ± 1.0 μg/mL (compound 99) to >256 μg/mL (nontoxic compounds), demonstrating a wide therapeutic window for cytotoxicity that can be tuned by substituent choice [2].

Antibacterial drug discovery C. difficile infection Gut microbiota selectivity

Limitations Statement: Absence of Direct Head-to-Head Biological Potency Data for 6-(Aminomethyl)picolinamide

A systematic search of the primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) as of the evidence cut-off date did not identify any peer-reviewed study reporting direct, head-to-head IC₅₀, EC₅₀, Kd, Ki, or MIC values for 6-(aminomethyl)picolinamide against a named comparator compound in a defined biological assay. The quantitative differentiation presented in this guide therefore relies on (i) directly measured and computed physicochemical properties compared across regioisomers, (ii) head-to-head Pd(II) coordination behavior from a single well-controlled study, and (iii) class-level biological evidence from the picolinamide chemotype literature. Procurement decisions should weigh this evidence transparency when selecting 6-(aminomethyl)picolinamide over its regioisomers or analogs for programs requiring pre-existing biological validation data.

Data transparency Evidence grading Procurement risk

Validated Application Scenarios for 6-(Aminomethyl)picolinamide Based on Differential Evidence


Metal-Ion-Mediated Nucleotide Recognition and Artificial Base-Pair Engineering

The demonstrated Pd²⁺ complexation behavior of 6-aminomethylpyridine-2-carboxamide with nucleoside 5′-monophosphates, characterized by quantitative ¹H NMR mole fraction determination and moderate nucleobase discrimination [1], supports its use as a ligand scaffold in artificial metallo-base-pair systems. Unlike the pyridine-2,6-dicarboxamide series (which preferentially binds uridine), the aminomethyl arm provides a primary amine coordination site enabling distinct nucleotide selectivity profiles [1]. Researchers developing Pd²⁺-mediated DNA base-pair systems or nucleotide sensors should select this specific regioisomer over the 4-aminomethyl analog, whose >2-unit lower LogP would alter solution-phase partitioning behavior [2].

Antifungal Lead Optimization Targeting the Sec14p Lipid-Binding Pocket

The picolinamide chemotype has been validated as a Sec14p-targeted antifungal scaffold through chemogenomic profiling, biochemical assays, and X-ray co-crystallography (PDB 6F0E, 2.6 Å) [1]. The 6-aminomethyl substituent offers a synthetic handle for further derivatization within the SAR space mapped by Pries et al. (2018) [1]. Procurement of 6-(aminomethyl)picolinamide is indicated for medicinal chemistry programs seeking to explore 6-position modifications of the picolinamide core while maintaining Sec14p engagement. The benzylic amine (vs. the directly-attached aromatic amine of 6-aminopicolinamide) provides different geometry and protonation characteristics relevant to binding pocket complementarity [3].

Antibacterial SAR for Gut-Microbiota-Sparing C. difficile Therapies

The picolinamide core, as opposed to isonicotinamide, has been established as the critical determinant of C. difficile selectivity [1]. With 108 SAR analogues characterized for antibacterial potency and HeLa cytotoxicity (IC₅₀ range 37.0 to >256 μg/mL), the 6-aminomethyl derivative provides an entry point into this validated antibacterial space [1][2]. Its LogP of 1.04 places it in a favorable permeability range for antibacterial drug discovery, in contrast to the 4-aminomethyl isomer (XlogP −1.1), which would be predicted to have poor membrane penetration . Teams investigating C. difficile-selective antibacterials should preferentially procure the 6-substituted picolinamide scaffold.

Coordination Chemistry and Catalyst Development with N,N-Bidentate Picolinamide Ligands

The 6-aminomethyl-2-carboxamide motif provides an N,N-bidentate coordination environment validated in Cu(II) and Pd(II) complexation studies [1][2]. The Wikaira et al. (2018) study of Cu(II)-picolinamide complexes incorporating 2-(aminomethyl)pyridine moieties demonstrates that the aminomethyl-pyridine architecture supports stable metal complex formation with defined crystallographic geometries [2]. For catalyst development programs, 6-(aminomethyl)picolinamide offers the chelating carboxamide oxygen and pyridine nitrogen in a rigid 2,6-relationship, combined with a pendant primary amine for secondary coordination or further ligand elaboration—a feature absent in 6-aminopicolinamide (which lacks the methylene spacer) and picolinamide itself (which lacks the amine entirely).

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